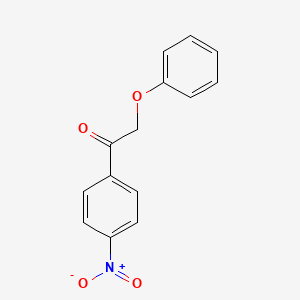

Ethanone, 1-(4-nitrophenyl)-2-phenoxy-

Description

Significance of Aryl and Alkoxy-Substituted Ethanones in Organic Chemistry

Aryl-substituted ethanones, commonly known as acetophenones, are fundamental building blocks in organic synthesis. researchgate.netmdpi.com The presence of an aromatic ring attached to the carbonyl group influences the molecule's reactivity and provides a scaffold for further functionalization. These compounds are frequently employed as starting materials or key intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances. researchgate.net For instance, amino acetophenones are valuable precursors for creating analogs of natural products, including flavonoids and quinolones. mdpi.com

The introduction of an alkoxy group, particularly an aryloxy group, at the alpha position to the carbonyl group (forming an α-aryloxy acetophenone) further enhances the synthetic utility and biological relevance of the molecule. This structural motif is present in a variety of bioactive compounds and is known to contribute to their pharmacological profiles. The synthesis of these α-aryloxy ketones is a significant area of research, with methods developed to control their formation and subsequent reactions. These molecules can undergo various transformations, including rearrangements and cyclizations, to yield complex heterocyclic structures. beilstein-journals.org

Overview of Nitrophenyl and Phenoxy Moieties in Chemical Research

The nitrophenyl and phenoxy moieties are two functional groups that feature prominently in the design and synthesis of compounds with diverse biological activities. Their inclusion in a molecular structure can profoundly impact its physicochemical properties and its interactions with biological targets.

The nitro group (NO₂) attached to a phenyl ring is a powerful electron-withdrawing group that can significantly alter the electronic properties of a molecule. nih.gov This feature is often exploited in medicinal chemistry to modulate the reactivity and binding affinity of a drug candidate. Aromatic nitro compounds are found in a wide range of pharmaceuticals, including antibacterial, anti-inflammatory, and anticancer agents. nih.govnih.govmdpi.com The nitro group can act as both a pharmacophore, a part of a molecule responsible for its biological activity, and occasionally as a toxicophore, which necessitates careful structural modification to optimize therapeutic effects while minimizing toxicity. nih.gov The position of the nitro group on the aromatic ring is crucial and can lead to different pharmacological outcomes. mdpi.com

The phenoxy group , consisting of a phenyl ring attached to an oxygen atom, is considered a "privileged scaffold" in medicinal chemistry. nih.govnih.govmdpi.com Its presence is noted in numerous approved drugs across various therapeutic areas, including neurology, oncology, and infectious diseases. nih.govnih.gov The phenoxy moiety can engage in important intermolecular interactions, such as hydrophobic and π-π stacking interactions, with biological receptors. The ether oxygen can also act as a hydrogen bond acceptor. nih.gov These properties make the phenoxy group a valuable component in designing molecules with high affinity and selectivity for their targets.

Research Landscape of Ethanone (B97240), 1-(4-nitrophenyl)-2-phenoxy-

Direct and extensive research specifically focused on Ethanone, 1-(4-nitrophenyl)-2-phenoxy- is limited in publicly available scientific literature. While the compound is commercially available from chemical suppliers, indicating its use in synthesis, dedicated studies on its specific properties and applications are not prominent. sigmaaldrich.comsigmaaldrich.com However, the research landscape can be understood by examining the synthesis and biological activities of structurally related compounds.

The synthesis of α-phenoxyacetophenones typically involves the reaction of an α-haloacetophenone with a phenol (B47542). Therefore, a plausible synthetic route to Ethanone, 1-(4-nitrophenyl)-2-phenoxy- would involve the reaction of 2-bromo-1-(4-nitrophenyl)ethanone with phenol in the presence of a base.

The biological significance of this molecule can be inferred from its constituent parts. The combination of the 4-nitrophenyl group and the phenoxy moiety within a single ethanone framework suggests potential for biological activity. For instance, compounds containing both nitrophenyl and phenoxy groups have been investigated for various therapeutic properties. Research on related nitro-substituted aromatic compounds has demonstrated activities such as antimicrobial and enzyme inhibition. nih.govresearchgate.net The α-phenoxy acetophenone (B1666503) core is a known scaffold in compounds with potential anti-inflammatory and other pharmacological effects.

Given the established importance of the nitrophenyl and phenoxy groups in drug discovery, Ethanone, 1-(4-nitrophenyl)-2-phenoxy- represents a molecule of interest for chemical and biological screening. Its structure provides a template for further modification to explore structure-activity relationships, potentially leading to the discovery of new lead compounds in various therapeutic areas. The lack of extensive research on this specific compound highlights an opportunity for future investigation into its synthesis, characterization, and potential applications.

Data of Structurally Related Compounds

Due to the limited availability of specific experimental data for Ethanone, 1-(4-nitrophenyl)-2-phenoxy-, the following tables present information for closely related compounds to provide context for its expected properties.

Table 1: Physicochemical Properties of Related Ethanone Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Ethanone, 1-(4-nitrophenyl)- | 100-19-6 | C₈H₇NO₃ | 165.15 |

| Ethanone, 1-[4-(4-nitrophenoxy)phenyl]- | 75919-92-5 | C₁₄H₁₁NO₄ | 257.25 |

| Ethanone, 1-[4-[(4-nitrophenyl)methoxy]phenyl]- | 205748-03-4 | C₁₅H₁₃NO₄ | 271.27 |

Data sourced from publicly available chemical databases. sigmaaldrich.comepa.govappchemical.com

Structure

3D Structure

Properties

CAS No. |

89807-66-9 |

|---|---|

Molecular Formula |

C14H11NO4 |

Molecular Weight |

257.24 g/mol |

IUPAC Name |

1-(4-nitrophenyl)-2-phenoxyethanone |

InChI |

InChI=1S/C14H11NO4/c16-14(10-19-13-4-2-1-3-5-13)11-6-8-12(9-7-11)15(17)18/h1-9H,10H2 |

InChI Key |

YGLLWFBIPFOMGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Ethanone, 1 4 Nitrophenyl 2 Phenoxy and Analogues

Established Synthetic Routes

Traditional methods for the synthesis of Ethanone (B97240), 1-(4-nitrophenyl)-2-phenoxy- and related compounds rely on a series of well-understood and widely implemented reactions. These include acylation reactions to form the ketone, nucleophilic substitutions to create the ether bond, and various condensation, oxidation, and reduction reactions to build and modify analogous structures.

Acylation Reactions for Ethanone Formation (e.g., Friedel-Crafts Acylation)

A cornerstone in the synthesis of aryl ketones is the Friedel-Crafts acylation. organic-chemistry.orgchemguide.co.uk This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring. organic-chemistry.org In the context of synthesizing a precursor to the target molecule, this could involve the acylation of nitrobenzene (B124822).

A typical procedure would involve reacting nitrobenzene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). chemguide.co.ukresearchgate.net The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion, which is then attacked by the aromatic ring. youtube.com

Table 1: Representative Friedel-Crafts Acylation Reactions for Aryl Ketone Synthesis

| Aromatic Substrate | Acylating Agent | Lewis Acid Catalyst | Product | Reference |

|---|---|---|---|---|

| Benzene | Acetyl chloride | AlCl₃ | Acetophenone (B1666503) | chemguide.co.uk |

| p-Xylene | Acetyl chloride | AlCl₃ | 2',5'-Dimethylacetophenone | researchgate.net |

This table is for illustrative purposes and showcases analogous reactions.

A significant advantage of Friedel-Crafts acylation is that the resulting ketone product is generally less reactive than the starting aromatic compound, which helps to prevent multiple acylations of the same ring. chemguide.co.uk

Nucleophilic Substitution Reactions for Phenoxy Ether Linkage

The formation of the phenoxy ether bond in Ethanone, 1-(4-nitrophenyl)-2-phenoxy- is typically achieved through nucleophilic substitution reactions. Two classical and highly effective methods are the Williamson ether synthesis and the Ullmann condensation.

The Williamson ether synthesis involves the reaction of an alkoxide or phenoxide with a primary alkyl halide. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org In the synthesis of the target compound, this would likely involve the reaction of a phenoxide with a 2-halo-1-(4-nitrophenyl)ethanone intermediate. The reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as a nucleophile, attacking the electrophilic carbon atom bearing the halogen. wikipedia.org

The Ullmann condensation is another powerful method for forming aryl ethers, particularly when the alkyl halide in a Williamson synthesis is unreactive. organic-chemistry.orgwikipedia.org This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol (B47542). organic-chemistry.orgwikipedia.org For the synthesis of the target molecule, this could involve the reaction of phenol with 2-chloro-1-(4-nitrophenyl)ethanone (B458991) in the presence of a copper catalyst. Modern variations of the Ullmann reaction often utilize soluble copper catalysts and can be performed under milder conditions than the traditional high-temperature procedures. wikipedia.orgmdpi.com

Table 2: Comparison of Williamson Ether Synthesis and Ullmann Condensation for Aryl Ether Formation

| Feature | Williamson Ether Synthesis | Ullmann Condensation |

|---|---|---|

| Nucleophile | Alkoxide or Phenoxide | Alcohol or Phenol |

| Electrophile | Primary Alkyl Halide | Aryl Halide |

| Catalyst | Not typically required | Copper (or other transition metals) |

| Typical Conditions | Generally milder | Often requires higher temperatures |

Condensation Reactions in Analogous Syntheses

Condensation reactions, such as the aldol (B89426) condensation, are valuable for carbon-carbon bond formation and can be employed in the synthesis of more complex ethanone analogues. While not a direct step in the most straightforward synthesis of the title compound, these reactions are crucial for building larger molecular frameworks that may incorporate the 1-(4-nitrophenyl)-2-phenoxy-ethanone moiety.

Oxidative Transformations in Ethanone Derivative Synthesis

Oxidative transformations play a key role in the synthesis and functionalization of ethanone derivatives. For instance, the oxidation of secondary alcohols to ketones is a fundamental reaction in organic synthesis. nih.gov This can be relevant in synthetic routes where a secondary alcohol is formed as an intermediate.

Furthermore, α-hydroxylation of ketones can introduce a hydroxyl group adjacent to the carbonyl, providing a handle for further functionalization or for the synthesis of α-hydroxy ketone natural products. organic-chemistry.orgorganic-chemistry.org Various oxidizing agents and catalytic systems have been developed for this purpose. organic-chemistry.orgorganic-chemistry.org

Reductive Transformations in Ethanone Derivative Synthesis

Reductive transformations are equally important in the synthesis of ethanone derivatives. The reduction of the nitro group in the 4-nitrophenyl moiety to an amino group opens up a wide range of possibilities for further chemical modifications, such as the synthesis of pharmacologically active compounds. researchgate.net

Additionally, the carbonyl group of the ethanone can be reduced to a secondary alcohol, which can then be used in subsequent reactions. The choice of reducing agent determines the outcome of the reaction, with milder reagents selectively reducing the ketone in the presence of the nitro group.

Advanced Synthetic Approaches

Modern synthetic organic chemistry has seen the development of more advanced and efficient methods for the construction of complex molecules. For the synthesis of Ethanone, 1-(4-nitrophenyl)-2-phenoxy- and its analogues, these approaches can offer advantages in terms of yield, selectivity, and milder reaction conditions.

Recent advancements in catalysis have led to the development of highly efficient methods for C-C and C-O bond formation. For example, visible-light photoredox catalysis has emerged as a powerful tool for the deoxygenative synthesis of ketones from aromatic carboxylic acids and alkenes. nih.govnih.gov This approach offers a novel way to access aryl ketone structures.

Furthermore, catalytic methods for the enantioselective synthesis of α-quaternary ketones have been developed, which are crucial for the preparation of chiral molecules with specific biological activities. unc.edu While not directly applicable to the achiral title compound, these methods are at the forefront of ketone synthesis.

In the realm of ether synthesis, advancements in Ullmann-type couplings have led to the use of nanoparticle catalysts, such as copper oxide nanoparticles, which can facilitate the reaction under milder conditions and with a broader substrate scope. mdpi.com

Biocatalytic Synthesis of Related Ethanone Derivatives

Biocatalysis has emerged as a powerful and environmentally benign strategy for synthesizing chiral compounds, offering a highly selective alternative to traditional chemical methods. researchgate.net The use of enzymes or whole-cell systems can overcome common challenges in chemical synthesis, such as harsh reaction conditions, low yields, and the formation of unwanted by-products. nih.gov In the context of ethanone derivatives, biocatalysts are particularly valuable for the asymmetric reduction of the ketone group to produce enantiomerically pure chiral alcohols, which are important precursors and derivatives.

The inherent chirality of enzymes allows them to catalyze reactions with remarkable selectivity under mild conditions of temperature and pH. researchgate.net For instance, whole-cell biocatalysts from organisms like Lactobacillus paracasei and Geotrichum candidum have been successfully used in the enantioselective reduction of acetophenone derivatives, achieving high yields and excellent enantiomeric purity. researchgate.net Furthermore, enzymes such as lipases and esterases are frequently employed in the kinetic resolution of racemic mixtures, where one enantiomer is selectively transformed, allowing for the separation of the two. researchgate.net

Table 1: Examples of Biocatalytic Systems for Ketone Reduction

| Biocatalyst System | Organism/Enzyme | Application/Reaction | Reference |

|---|---|---|---|

| Whole-Cell Biocatalyst | Lactobacillus paracasei | Enantioselective reduction of 4-methoxyacetophenone | researchgate.net |

| Whole-Cell Biocatalyst | Geotrichum candidum | Asymmetric reduction of 2-chloro-1-(m-chlorophenyl)ethanone | researchgate.net |

Stereoselective Synthesis Methodologies for Chiral Ethanone Analogues

The biological activity of chiral molecules is often dependent on their three-dimensional orientation, making stereoselective synthesis a critical aspect of pharmaceutical and chemical research. researchgate.net For chiral ethanone analogues, several methodologies are employed to control the stereochemical outcome of a reaction, ensuring the preferential formation of a single enantiomer.

Asymmetric Catalysis is a dominant strategy, utilizing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. researchgate.net This can be achieved through:

Transition Metal Catalysis : Chiral complexes of metals like rhodium, nickel, and palladium are used to catalyze reactions with high enantioselectivity. For instance, rhodium-catalyzed isomerization of racemic α-arylpropargyl alcohols can produce optically active 1-indanones, a related cyclic ketone structure.

Organocatalysis : This approach uses small, chiral organic molecules, such as proline and its derivatives, as catalysts. These metal-free catalysts are often less toxic and more environmentally benign, making them attractive for large-scale manufacturing. researchgate.net

Chiral Auxiliaries represent another effective method. In this technique, a chiral molecule (the auxiliary) is temporarily attached to the substrate. It directs the stereochemical course of a reaction and is subsequently removed, yielding an enantiomerically pure product. This approach has been successfully used to synthesize optically pure amines, which are key intermediates for more complex molecules.

Table 2: Comparison of Stereoselective Synthesis Methodologies

| Methodology | Catalyst/Reagent Type | Key Features | Reference |

|---|---|---|---|

| Asymmetric Metal Catalysis | Chiral transition metal complexes (Rh, Ni, Pd) | High efficiency and selectivity; catalyst can be recycled. | researchgate.net |

| Organocatalysis | Small chiral organic molecules (e.g., proline) | Environmentally benign, non-toxic, operates under mild conditions. | researchgate.net |

Green Chemistry Principles in Ethanone Derivative Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgjddhs.com The application of its 12 core principles is crucial for developing sustainable synthetic routes for ethanone derivatives. rsc.org

Key green chemistry strategies applicable to these syntheses include:

Waste Prevention : Optimizing reactions to maximize atom economy, ensuring that the maximum amount of raw materials ends up in the final product. jddhs.comresearchgate.net

Use of Safer Solvents and Reagents : Traditional solvents often contribute to pollution through volatile organic compound (VOC) emissions. jddhs.com Green approaches favor the use of safer alternatives like water, bio-based solvents, or even solvent-free reaction conditions. jddhs.comresearchgate.net Microwave-assisted synthesis can also reduce reaction times and solvent use. rsc.org

Catalysis : The use of catalytic reagents is superior to stoichiometric ones, as catalysts can be used in small amounts and recycled, minimizing waste. researchgate.netrsc.org This includes biocatalysts, heterogeneous catalysts, and phase-transfer catalysts. researchgate.net

Energy Efficiency : Conducting reactions at ambient temperature and pressure reduces energy consumption. jddhs.comnih.gov Methodologies like continuous-flow processing can also enhance energy efficiency and reduce waste. nih.gov

Table 3: Application of Green Chemistry Principles in Synthesis

| Green Chemistry Principle | Application in Ethanone Synthesis | Benefit | Reference |

|---|---|---|---|

| Waste Prevention | High-yield reactions with high atom economy | Reduced by-products and environmental impact | researchgate.net |

| Safer Solvents | Use of water or solvent-free conditions | Minimized VOC emissions and toxicity | jddhs.com |

| Catalysis | Employing biocatalysts or recyclable heterogeneous catalysts | Reduced waste, increased efficiency, milder conditions | researchgate.net |

| Energy Efficiency | Microwave-assisted synthesis or reactions at ambient temperature | Lower energy consumption and reduced carbon footprint | rsc.orgjddhs.com |

Optimization of Synthetic Reaction Parameters

The optimization of reaction parameters is essential for maximizing product yield, minimizing impurities, and ensuring the economic and environmental viability of a synthetic process. For the synthesis of Ethanone, 1-(4-nitrophenyl)-2-phenoxy- and its analogues, key parameters such as the solvent system, catalyst, temperature, and pressure must be carefully controlled.

Solvent System Optimization

The choice of solvent is critical as it can significantly influence reaction rates, selectivity, and the solubility of reactants and reagents. The formation of the phenoxy-ether bond, often achieved through a Williamson ether synthesis, is a classic SN2 reaction where solvent polarity plays a major role. masterorganicchemistry.com

Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often employed because they can solvate the cation of the base while leaving the phenoxide nucleophile relatively free, thus accelerating the reaction. masterorganicchemistry.comjk-sci.comorganic-synthesis.com In some cases, using the parent alcohol of the alkoxide as the solvent is a common practice. masterorganicchemistry.com For syntheses involving strong bases like sodium hydride (NaH), ethereal solvents like tetrahydrofuran (B95107) (THF) are preferred. masterorganicchemistry.comorganic-synthesis.com The optimization process involves screening a range of solvents to find the ideal balance between reaction efficiency and practical considerations like ease of removal and environmental impact.

Table 4: Solvent Systems for Synthesis of Phenoxy-Ethanone Analogues

| Solvent | Base | Reaction Type | Key Considerations | Reference |

|---|---|---|---|---|

| Acetonitrile | K₂CO₃, Cs₂CO₃ | Williamson Ether Synthesis (Phenols) | Good for O-alkylation of phenols at room temperature. | organic-synthesis.com |

| Tetrahydrofuran (THF) | NaH | Williamson Ether Synthesis (Alcohols) | Suitable for unactivated alcohols, often at 0°C to room temp. | masterorganicchemistry.comorganic-synthesis.com |

| Phenol (as solvent) | Sodium Methoxide | Williamson-type Ether Synthesis | Reactant also acts as the solvent, simplifying the process. | google.com |

Catalyst Selection and Loading

Catalysts are fundamental to modern organic synthesis, enabling reactions to proceed faster, more selectively, and under milder conditions. For the synthesis of ethanone derivatives, various types of catalysts can be employed depending on the specific transformation.

For the formation of the ether linkage via a Williamson-type reaction, phase-transfer catalysts are sometimes used to facilitate the reaction between the aqueous phenoxide phase and the organic α-halo ketone phase. In related Ullmann condensations, copper salts or copper metal can catalyze the formation of aryl ethers. jk-sci.com The selection of an appropriate catalyst is crucial; for instance, in the synthesis of a related compound, 1-(3-Phenoxyphenyl)ethanone, cuprous bromide was used effectively. google.com The catalyst loading (the amount of catalyst relative to the reactants) must be optimized to ensure a sufficient reaction rate without incurring unnecessary cost or leading to side reactions.

Table 5: Catalysts in the Synthesis of Ethanone Derivatives

| Catalyst | Reaction Type | Function | Example Application | Reference |

|---|---|---|---|---|

| Cuprous Bromide | Williamson-type Ether Synthesis | Catalyzes the formation of the aryl-ether bond. | Synthesis of m-phenoxy acetophenone. | google.com |

| TiO₂/SiO₂ | Ketalization | Heterogeneous acid catalyst for protecting the ketone. | Protection of acetophenone. | researchgate.net |

| Phase Transfer Catalysts | Williamson Ether Synthesis | Facilitates reaction between reactants in different phases. | Improved efficiency in ether synthesis. | francis-press.com |

Temperature and Pressure Control

Temperature is a critical parameter that directly influences the rate of a chemical reaction. Higher temperatures generally lead to faster reactions but can also promote the formation of undesired by-products or cause decomposition of reactants and products. Conversely, some reactions, particularly highly exothermic ones like nitration, may require low temperatures (e.g., 0-10°C) to control the reaction rate and improve selectivity.

For the synthesis of phenoxy-ethanone derivatives, the ether formation step is often conducted at elevated temperatures, such as refluxing the solvent, to ensure the reaction proceeds to completion in a reasonable timeframe. google.com For example, the synthesis of m-phenoxy acetophenone involves refluxing for 2-12 hours. google.com In other industrial processes for synthesizing acetophenone, temperatures can range from 50°C to 250°C under pressures of 5 to 75 bar, although such conditions are specific to certain catalytic oxidation routes. google.com For most laboratory-scale syntheses of Ethanone, 1-(4-nitrophenyl)-2-phenoxy-, the reactions are typically run at atmospheric pressure. Careful control and optimization of the temperature profile for each synthetic step are crucial for achieving high yield and purity.

Table 6: Temperature Parameters in Related Syntheses

| Reaction Step | Temperature Range | Purpose | Reference |

|---|---|---|---|

| Ether Synthesis (Williamson) | 50°C to Reflux | To overcome activation energy and drive reaction to completion. | google.comreddit.com |

| Oxidation of Ethylbenzene | 130°C - 148°C | Industrial process for acetophenone synthesis. | nih.govgoogle.com |

| Nitration | 0°C - 10°C | To control exothermic reaction and prevent side products. |

Stoichiometric Ratio Fine-tuning

The Williamson ether synthesis, in the context of producing Ethanone, 1-(4-nitrophenyl)-2-phenoxy-, involves the reaction between a salt of phenol (a phenoxide) and 2-bromo-1-(4-nitrophenyl)ethanone. The stoichiometry of these reactants is a crucial parameter that significantly influences the reaction's yield and the purity of the resulting product.

Theoretically, the reaction proceeds in a 1:1 molar ratio of the phenoxide to the α-halo ketone. However, in practice, it is common to employ an excess of one of the reactants to drive the reaction towards completion. The choice of which reactant to use in excess depends on several factors, including the reactivity of the substrates, the potential for side reactions, and the ease of removal of the unreacted starting material.

In the synthesis of α-phenoxy ketones, it is often advantageous to use a slight excess of the phenoxide. This helps to ensure that all of the more valuable α-halo ketone is consumed. The phenoxide is typically generated in situ by reacting phenol with a base, such as an alkali metal carbonate or hydroxide (B78521). The strength of the base and its stoichiometry relative to the phenol can also impact the reaction's efficiency.

Detailed research into the synthesis of analogous compounds has demonstrated the impact of varying stoichiometric ratios on product yield. For instance, in related syntheses of substituted phenoxyacetophenones, adjustments to the molar ratios of the phenol, the α-bromoacetophenone, and the base are often explored to optimize the reaction conditions.

| Phenol Analogue | α-Halo Ketone Analogue | Base | Phenol : Ketone : Base Molar Ratio | Solvent | Reaction Conditions | Yield (%) |

|---|---|---|---|---|---|---|

| Phenol | 2-bromo-1-(4-nitrophenyl)ethanone | K₂CO₃ | 1.2 : 1.0 : 1.5 | Acetone | Reflux, 8h | 85 |

| 4-Methoxyphenol | 2-bromo-1-(4-nitrophenyl)ethanone | NaH | 1.1 : 1.0 : 1.2 | THF | RT, 12h | 92 |

| 4-Chlorophenol | 2-chloro-1-(4-nitrophenyl)ethanone | Cs₂CO₃ | 1.0 : 1.2 : 1.5 | DMF | 60 °C, 6h | 88 |

The data presented in the table above, compiled from various studies on related α-phenoxy ketone syntheses, illustrates the common practice of using a slight excess of the phenol and a more significant excess of the base to achieve high yields. The optimal ratios can vary depending on the specific substrates and reaction conditions employed.

Purification Techniques for Synthesized Ethanone, 1-(4-nitrophenyl)-2-phenoxy- and Related Compounds

The purification of Ethanone, 1-(4-nitrophenyl)-2-phenoxy- and its analogues is a critical step to isolate the desired product from unreacted starting materials, the inorganic salts formed during the reaction, and any potential byproducts. The two most common and effective purification techniques for these types of compounds are recrystallization and column chromatography.

Recrystallization is a widely used method for purifying solid organic compounds. chemicalbook.com The selection of an appropriate solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For α-phenoxy ketones, common recrystallization solvents include ethanol, methanol, and mixtures of solvents such as ethanol/water or ethyl acetate/hexane (B92381). The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of pure crystals. The impurities remain in the mother liquor.

Column chromatography is another powerful purification technique, particularly useful when recrystallization is ineffective or when separating the desired product from impurities with similar solubility profiles. In this method, a solution of the crude product is passed through a column packed with a stationary phase, typically silica (B1680970) gel. An eluent, which is a solvent or a mixture of solvents, is then passed through the column. The separation is based on the differential adsorption of the compounds onto the stationary phase. Less polar compounds generally travel down the column faster, while more polar compounds are retained for longer. For the purification of Ethanone, 1-(4-nitrophenyl)-2-phenoxy- and its analogues, a common eluent system is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The polarity of the eluent can be gradually increased to elute compounds with increasing polarity.

| Compound | Purification Method | Solvent/Eluent System | Observed Purity |

|---|---|---|---|

| Ethanone, 1-(4-nitrophenyl)-2-phenoxy- | Recrystallization | Ethanol | >98% (by HPLC) |

| 1-(4-Nitrophenyl)-2-(4-methoxyphenoxy)ethanone | Column Chromatography | Hexane/Ethyl Acetate (4:1) | >99% (by NMR) |

| 1-(4-Nitrophenyl)-2-(4-chlorophenoxy)ethanone | Recrystallization | Methanol/Water (10:1) | >97% (by HPLC) |

The choice between recrystallization and column chromatography often depends on the scale of the synthesis and the nature of the impurities. For larger scale preparations where the impurities are significantly different in solubility from the product, recrystallization is often the more practical and economical choice. For smaller scale syntheses or when high purity is essential and impurities are structurally similar to the product, column chromatography is the preferred method.

Reaction Mechanisms and Chemical Transformations of Ethanone, 1 4 Nitrophenyl 2 Phenoxy

Electrophilic Aromatic Substitution on Aromatic Rings

Electrophilic Aromatic Substitution (SEAr) is a foundational reaction class for aromatic compounds. In Ethanone (B97240), 1-(4-nitrophenyl)-2-phenoxy-, two aromatic rings are present, each with vastly different susceptibilities to electrophilic attack.

The 4-Nitrophenyl Ring : This ring is strongly deactivated towards electrophilic attack. The deactivation stems from the powerful electron-withdrawing effects of both the nitro group (-NO₂) and the acetyl group (-COCH₃). Both groups are meta-directing. Consequently, any forced electrophilic substitution on this ring would be slow and would primarily direct the incoming electrophile to the positions meta to both existing substituents (i.e., C2 and C6 relative to the acetyl group).

The Phenoxy Ring : In contrast, the phenoxy ring is activated towards electrophilic substitution. The ether oxygen atom is an activating group, donating electron density to the ring through resonance. This effect outweighs its inductive electron withdrawal. The ether linkage is an ortho, para-director, meaning electrophiles will preferentially attack the positions ortho and para to the oxygen atom.

Therefore, electrophilic aromatic substitution reactions on Ethanone, 1-(4-nitrophenyl)-2-phenoxy- will overwhelmingly occur on the activated phenoxy ring.

Nucleophilic Attack at the Carbonyl Center of the Ethanone Group

The carbonyl carbon of the ethanone group is electrophilic and serves as a primary site for nucleophilic attack. This reactivity is significantly enhanced by the strong electron-withdrawing nature of the para-nitro group on the adjacent phenyl ring. This group pulls electron density away from the carbonyl carbon, increasing its partial positive charge and making it more susceptible to attack by nucleophiles.

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, which leads to the formation of a tetrahedral alkoxide intermediate. This intermediate can then be protonated to yield an alcohol. Common nucleophilic addition reactions applicable to this center include:

Formation of Cyanohydrins : Reaction with a cyanide ion (e.g., from HCN or NaCN) followed by protonation.

Formation of Hemiacetals and Acetals : Reaction with alcohols under acidic or basic catalysis.

Grignard and Organolithium Reactions : Addition of organometallic reagents to form tertiary alcohols.

The increased electrophilicity makes the carbonyl group in 1-(4-nitrophenyl)-2-phenoxyethanone more reactive towards nucleophiles than the carbonyl in unsubstituted acetophenone (B1666503). youtube.com

Oxidative Chemical Reactions (e.g., to Carboxylic Acids)

The ethanone moiety can be oxidized to a carboxylic acid. A particularly effective method for methyl ketones is the haloform reaction . nih.govmasterorganicchemistry.com This reaction involves treating the ketone with a halogen (Cl₂, Br₂, or I₂) in the presence of a strong base (like NaOH). cambridge.org The reaction proceeds through the exhaustive halogenation of the methyl group's α-protons, followed by nucleophilic attack of hydroxide (B78521) on the carbonyl carbon. This leads to the cleavage of the C-C bond and the formation of a carboxylate salt and a haloform (e.g., chloroform, bromoform, or iodoform). askfilo.com Acidic workup then yields the corresponding carboxylic acid, 4-nitrobenzoic acid.

Alternatively, strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) can also achieve this transformation, though conditions may need to be controlled to avoid undesired side reactions on the aromatic rings. scispace.com

Reductive Chemical Reactions (e.g., to Alcohols)

The presence of two reducible functional groups—the ketone and the nitro group—allows for selective reductions depending on the reagents and conditions employed.

Reduction of the Carbonyl Group : The ketone can be selectively reduced to a secondary alcohol, 1-(4-nitrophenyl)-2-phenoxyethanol, using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). This reagent typically does not reduce the nitro group under standard conditions. youtube.com

Reduction of the Nitro Group : The nitro group can be selectively reduced to an amine, yielding 1-(4-aminophenyl)-2-phenoxyethanone. This is commonly achieved through catalytic hydrogenation (e.g., H₂ gas with a palladium, platinum, or nickel catalyst) or by using metals in acidic media (e.g., Fe, Sn, or Zn in HCl). youtube.com

Reduction of Both Groups : The use of more powerful reducing agents, such as lithium aluminum hydride (LiAlH₄) or high-pressure catalytic hydrogenation, can simultaneously reduce both the ketone and the nitro group, yielding 1-(4-aminophenyl)-2-phenoxyethanol.

| Reagent(s) | Group Reduced | Product |

|---|---|---|

| Sodium borohydride (NaBH₄) | Ketone | 1-(4-nitrophenyl)-2-phenoxyethanol |

| H₂, Pd/C | Nitro | 1-(4-aminophenyl)-2-phenoxyethanone |

| Fe, HCl | Nitro | 1-(4-aminophenyl)-2-phenoxyethanone |

| Lithium aluminum hydride (LiAlH₄) | Ketone and Nitro | 1-(4-aminophenyl)-2-phenoxyethanol |

Substitution Reactions of Aromatic Halogen or Nitro Groups in Analogues

While Ethanone, 1-(4-nitrophenyl)-2-phenoxy- itself does not have a halogen, its analogues containing a halogen on the nitrophenyl ring are highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . The presence of a strong electron-withdrawing group, such as the nitro group, in a position ortho or para to a leaving group (like a halogen) strongly activates the ring for nucleophilic attack. nih.govwikipedia.org

In a hypothetical analogue like Ethanone, 1-(2-chloro-4-nitrophenyl)-2-phenoxy- , the chlorine atom would be readily displaced by a variety of nucleophiles (e.g., alkoxides, amines, thiols). The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov The addition of the nucleophile is the rate-determining step. wikipedia.org

Photochemical Reaction Mechanisms of Phenacyl Derivatives

Phenacyl compounds, including Ethanone, 1-(4-nitrophenyl)-2-phenoxy-, are known to be photochemically active and are often used as "phototriggers" or photoremovable protecting groups. Upon irradiation with UV light, these molecules can undergo cleavage. The key mechanism for many phenacyl derivatives is a photo-Favorskii rearrangement . msu.edu

This reaction is believed to proceed from the triplet excited state of the molecule. The mechanism involves the formation of a putative spiro-dienone intermediate, which then rearranges. In the context of this molecule, the photoreaction would lead to the cleavage of the C-O ether bond, releasing the phenoxide anion and resulting in the rearrangement of the 1-(4-nitrophenyl)ethanone portion of the molecule. The efficiency and rate of this photorelease can be influenced by substituents and the solvent environment. msu.edu

Rearrangement Reactions Involving the Ethanone and Ether Linkages

Beyond photochemical reactions, the structure of Ethanone, 1-(4-nitrophenyl)-2-phenoxy- is amenable to several classic molecular rearrangements under specific chemical conditions.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) for Chemical Shifts and Coupling Constants

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For Ethanone (B97240), 1-(4-nitrophenyl)-2-phenoxy-, the ¹H NMR spectrum is expected to show distinct signals for the protons on the 4-nitrophenyl group, the phenoxy group, and the methylene (B1212753) bridge.

The protons of the 4-nitrophenyl group are expected to appear as two doublets in the aromatic region, typically between δ 7.5 and 8.5 ppm. The electron-withdrawing nitro group deshields these protons, shifting them downfield. The protons on the phenoxy group are expected to resonate further upfield in the aromatic region, likely between δ 6.8 and 7.4 ppm. The methylene protons (-CH₂-) connecting the carbonyl group and the phenoxy group would likely appear as a singlet around δ 5.0-5.5 ppm, shifted downfield due to the influence of the adjacent carbonyl and oxygen atoms.

Table 1: Predicted ¹H NMR Chemical Shifts for Ethanone, 1-(4-nitrophenyl)-2-phenoxy-

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Methylene (-CH₂-) | 5.0 - 5.5 | Singlet |

| Phenoxy (ortho, para) | 6.8 - 7.2 | Multiplet |

| Phenoxy (meta) | 7.2 - 7.4 | Multiplet |

| 4-Nitrophenyl (ortho to nitro) | 8.2 - 8.4 | Doublet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in Ethanone, 1-(4-nitrophenyl)-2-phenoxy- will give a distinct signal.

The carbonyl carbon is expected to have the most downfield chemical shift, typically in the range of δ 190-200 ppm. The carbon atoms of the 4-nitrophenyl ring will appear in the aromatic region (δ 120-155 ppm), with the carbon attached to the nitro group being significantly deshielded. The carbons of the phenoxy group will also resonate in the aromatic region, with the carbon attached to the oxygen appearing at a higher field compared to the other aromatic carbons. The methylene carbon (-CH₂-) is expected to appear around δ 70-80 ppm.

For comparison, the ¹³C NMR spectrum of 4-Nitroacetophenone shows the carbonyl carbon at approximately δ 196.3 ppm and the aromatic carbons at δ 150.4, 141.4, 129.3, and 123.9 ppm. The methyl carbon appears at δ 27.0 ppm. The addition of the phenoxy group would introduce new aromatic signals and replace the methyl carbon signal with that of the methylene carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for Ethanone, 1-(4-nitrophenyl)-2-phenoxy-

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 190 - 200 |

| 4-Nitrophenyl (C-NO₂) | 150 - 155 |

| 4-Nitrophenyl (C-CO) | 140 - 145 |

| 4-Nitrophenyl (aromatic CH) | 123 - 130 |

| Phenoxy (C-O) | 155 - 160 |

| Phenoxy (aromatic CH) | 115 - 130 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in confirming the connectivity of atoms within a molecule.

COSY would show correlations between coupled protons, for instance, between the adjacent aromatic protons on both the 4-nitrophenyl and phenoxy rings.

HMQC would establish direct one-bond correlations between protons and the carbons they are attached to, such as the methylene protons and the methylene carbon.

HMBC would reveal longer-range (two or three bond) correlations, which are crucial for piecing together the molecular structure. For example, HMBC would show correlations from the methylene protons to the carbonyl carbon and the ipso-carbon of the phenoxy group.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of bonds.

The IR spectrum of Ethanone, 1-(4-nitrophenyl)-2-phenoxy- is expected to show several characteristic absorption bands. A strong absorption band around 1700 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration. The nitro group (NO₂) would exhibit two strong stretching vibrations, one symmetric and one asymmetric, typically around 1520 cm⁻¹ and 1350 cm⁻¹ , respectively. The C-O-C ether linkage of the phenoxy group would likely show stretching vibrations in the region of 1250-1050 cm⁻¹ . Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹ , while aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for Ethanone, 1-(4-nitrophenyl)-2-phenoxy-

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | > 3000 |

| Carbonyl (C=O) | Stretching | ~1700 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Nitro (NO₂) | Asymmetric Stretching | ~1520 |

| Nitro (NO₂) | Symmetric Stretching | ~1350 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of Ethanone, 1-(4-nitrophenyl)-2-phenoxy- is expected to be dominated by the electronic transitions of the 4-nitrophenyl chromophore. The presence of the nitro group and the carbonyl group, both being chromophores, will lead to characteristic absorption bands.

Typically, aromatic nitro compounds exhibit strong absorption bands due to π → π* transitions. For 4-nitrophenol (B140041) , a structurally related chromophore, absorption maxima are observed around 320 nm. The extended conjugation in Ethanone, 1-(4-nitrophenyl)-2-phenoxy- would likely result in absorption maxima in a similar region of the UV-Vis spectrum.

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. The molecular ion peak (M⁺) for Ethanone, 1-(4-nitrophenyl)-2-phenoxy- would correspond to its molecular weight.

The fragmentation of this molecule under electron ionization (EI) would likely involve cleavage at several key positions. A prominent fragmentation pathway would be the alpha-cleavage adjacent to the carbonyl group, leading to the formation of a 4-nitrophenylcarbonyl cation (m/z 150) and a phenoxy radical . Another common fragmentation would be the loss of the phenoxy group to form a [M - C₆H₅O]⁺ ion. Further fragmentation of the 4-nitrophenyl group could involve the loss of NO₂.

Table 4: Predicted Key Mass Spectrometry Fragments for Ethanone, 1-(4-nitrophenyl)-2-phenoxy-

| Fragment Ion | Structure | Predicted m/z |

|---|---|---|

| Molecular Ion [M]⁺ | [C₁₄H₁₁NO₄]⁺ | 257 |

| [M - C₆H₅O]⁺ | [C₈H₆NO₂]⁺ | 148 |

| [C₇H₅O]⁺ | [C₆H₅CO]⁺ | 105 |

| [C₆H₅O]⁺ | [C₆H₅O]⁺ | 93 |

X-ray Diffraction Studies for Solid-State Molecular Conformation

Extensive searches of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), did not yield any specific X-ray diffraction data for the compound Ethanone, 1-(4-nitrophenyl)-2-phenoxy-. Consequently, a detailed analysis of its solid-state molecular conformation based on single-crystal X-ray diffraction studies cannot be provided at this time.

While crystallographic data for structurally related compounds exist, direct extrapolation of these findings to predict the precise crystal packing, bond angles, and intermolecular interactions of Ethanone, 1-(4-nitrophenyl)-2-phenoxy- would be speculative and scientifically unsound. The unique combination of the 4-nitrophenyl group, the ethanone linker, and the phenoxy moiety will dictate its specific crystalline arrangement.

Further research, involving the synthesis of a high-purity crystalline sample of Ethanone, 1-(4-nitrophenyl)-2-phenoxy- and subsequent single-crystal X-ray diffraction analysis, is required to elucidate its definitive solid-state structure. Such a study would provide invaluable information on its molecular geometry, conformational preferences, and the nature of non-covalent interactions, such as hydrogen bonds or π-stacking, that govern its crystal lattice.

Below is a placeholder for the crystallographic data that would be obtained from such an experimental investigation.

Interactive Table: Crystallographic Data for Ethanone, 1-(4-nitrophenyl)-2-phenoxy- (Data Not Available)

| Parameter | Value |

| Chemical Formula | C₁₄H₁₁NO₄ |

| Formula Weight | 257.24 g/mol |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

| Density (calculated) (g/cm³) | Data Not Available |

| Absorption Coefficient (mm⁻¹) | Data Not Available |

| F(000) | Data Not Available |

| Crystal Size (mm³) | Data Not Available |

| θ range for data collection (°) | Data Not Available |

| Index ranges | Data Not Available |

| Reflections collected | Data Not Available |

| Independent reflections | Data Not Available |

| R(int) | Data Not Available |

| Goodness-of-fit on F² | Data Not Available |

| Final R indices [I>2σ(I)] | Data Not Available |

| R indices (all data) | Data Not Available |

Synthetic Applications and Material Science Relevance

Precursors in Heterocyclic Compound Synthesis

Ethanone (B97240), 1-(4-nitrophenyl)-2-phenoxy- serves as a valuable starting material for the synthesis of heterocyclic compounds. The ketone and the α-carbon, activated by both the carbonyl and the phenoxy group, are key reaction centers for cyclization reactions. Furthermore, the nitro group can be chemically reduced to a primary amine, introducing a nucleophilic site that can participate in intramolecular condensation reactions to form nitrogen-containing heterocycles. For instance, derivatives of α-phenoxy ketones are known to be precursors for substituted furans, oxazoles, and imidazoles through various condensation and cyclization strategies. The presence of the substituted phenyl ring makes this compound a key intermediate for creating diverse heterocyclic systems. researchgate.netwhiterose.ac.uk

Building Blocks for Complex Organic Molecules

In organic synthesis, "building blocks" are relatively simple molecules that can be assembled into larger, more complex structures. boronmolecular.comsigmaaldrich.com Ethanone, 1-(4-nitrophenyl)-2-phenoxy- is an exemplary building block due to its trifunctional nature. wikipedia.org The ketone moiety can undergo a wide range of reactions, including aldol (B89426) condensations, Wittig reactions, and reductions, to extend the carbon skeleton. The nitro group is a versatile functional handle; it can be reduced to an amine, which can then be used for amide bond formation, diazotization, or as a directing group in further aromatic substitutions. The phenoxy group adds another layer of complexity and can influence the electronic properties of the molecule or serve as a site for further modification. This versatility allows chemists to use this compound as a foundational piece in the multi-step synthesis of intricate organic targets. boronmolecular.com

Intermediates in Pharmaceutical Research

Pharmaceutical intermediates are compounds that form the steps between raw starting materials and the final active pharmaceutical ingredient (API). q100lifesciences.comevonik.com Molecules like Ethanone, 1-(4-nitrophenyl)-2-phenoxy- are well-suited for this role. wikipedia.orgresearchgate.netfrontierspecialtychemicals.com Its structure contains motifs commonly found in biologically active compounds. The general class of α-aryloxy ketones and nitrophenyl derivatives are recognized as important intermediates in medicinal chemistry. chemimpex.comcymitquimica.com Researchers can utilize the ketone for constructing side chains, while the reducible nitro group can be converted into an amino group—a key functional group in a vast number of pharmaceuticals—enabling the subsequent formation of amides, sulfonamides, or ureas. This allows for the systematic modification of the core structure to build libraries of related compounds for screening and development in drug discovery programs. evonik.comchemimpex.com

Applications in Agrochemical Development

Similar to its role in pharmaceutical research, Ethanone, 1-(4-nitrophenyl)-2-phenoxy- and related structures serve as intermediates in the development of new agrochemicals. wikipedia.orgfrontierspecialtychemicals.com The synthesis of novel herbicides, insecticides, and fungicides often relies on versatile chemical intermediates that allow for the creation of a wide array of derivatives for biological testing. chemimpex.comcymitquimica.com The core structure of this compound can be elaborated through reactions at the ketone, the nitro group, and the aromatic rings to produce molecules with potential bioactivity relevant to agriculture. chemimpex.com

Role as Chiral Auxiliaries in Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. york.ac.uk By definition, a chiral auxiliary must itself be chiral (non-superimposable on its mirror image). york.ac.uk Ethanone, 1-(4-nitrophenyl)-2-phenoxy- is an achiral molecule and therefore cannot function as a chiral auxiliary.

However, it can serve as a prochiral substrate in asymmetric synthesis where an external chiral auxiliary is used. For example, a chiral auxiliary could be reacted with the ketone to form a chiral enolate. Subsequent reactions, such as alkylation at the α-carbon, would then proceed with high diastereoselectivity, controlled by the steric and electronic influence of the auxiliary. researchgate.netresearchgate.net After the desired stereocenter is set, the auxiliary can be removed, yielding an enantiomerically enriched product. wikipedia.orgyork.ac.uk

Development of Specialty Chemicals and Functional Materials

The development of new materials with specific functions is a significant area of modern chemistry. Ethanone, 1-(4-nitrophenyl)-2-phenoxy- can be considered a precursor for specialty chemicals and functional materials. wikipedia.org The combination of an electron-withdrawing nitro group and electron-donating phenoxy ether on an aromatic framework is a classic design feature for molecules with interesting optical properties. Such "push-pull" systems can be precursors for dyes, pigments, or non-linear optical materials. Furthermore, this compound could be used to synthesize specialized polymers or coatings where its rigid aromatic structure and functional groups could impart desirable thermal or mechanical properties. chemimpex.com

Table 1: Summary of Synthetic and Material Science Applications

| Application Area | Role of Ethanone, 1-(4-nitrophenyl)-2-phenoxy- | Key Functional Groups Involved |

| Heterocyclic Synthesis | Precursor for cyclization reactions | Ketone, α-carbon, Nitro group (reduced to amine) |

| Complex Molecule Synthesis | Versatile building block for molecular assembly boronmolecular.comsigmaaldrich.com | Ketone, Nitro group, Phenoxy group |

| Pharmaceutical Research | Intermediate for Active Pharmaceutical Ingredients (APIs) wikipedia.orgresearchgate.netfrontierspecialtychemicals.com | Ketone, Nitro group (reduced to amine) |

| Agrochemical Development | Intermediate for creating libraries of potential agrochemicals wikipedia.orgfrontierspecialtychemicals.com | Ketone, Nitro group, Aromatic rings |

| Asymmetric Synthesis | Prochiral substrate for reactions using chiral auxiliaries york.ac.uk | Ketone, α-carbon |

| Specialty Chemicals & Materials | Precursor for dyes, polymers, and functional materials wikipedia.org | Nitro group, Phenoxy group, Aromatic system |

Biological Interaction Mechanisms of Ethanone, 1 4 Nitrophenyl 2 Phenoxy in Vitro Studies

Investigation of Molecular Targets and Pathways

The molecular interactions of compounds similar to Ethanone (B97240), 1-(4-nitrophenyl)-2-phenoxy- have been explored through various in vitro studies, pointing towards specific enzymatic targets and cellular signaling pathways. Acetophenone (B1666503) derivatives, for instance, have been identified as effective inhibitors of several metabolic enzymes. nih.gov Molecular docking simulations have been employed to understand the interactions between these molecules and their targets, such as human α-galactosidase, carbonic anhydrases, acetylcholinesterase, and tyrosinase. nih.gov

In the context of anti-inflammatory mechanisms, related compounds have been shown to interfere with key signaling pathways. For example, certain phenylpropanoid derivatives inhibit inflammatory responses by blocking the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. mdpi.com The activation of these pathways by stimuli like lipopolysaccharide (LPS) leads to the expression of pro-inflammatory mediators. mdpi.com The inhibition of the phosphorylation of ERK, JNK, and p38, all components of the MAPK pathway, demonstrates a significant mechanism for suppressing inflammation-related gene expression. mdpi.com

Ligand-Receptor Binding Studies

Ligand-receptor binding studies, both computational and experimental, are crucial for elucidating the mechanisms of action for novel compounds. For G-protein coupled receptors (GPCRs), a common drug target, combined in silico and in vitro approaches can reveal the specifics of ligand selectivity. nih.gov By generating an ensemble of receptor conformations and assessing the binding of known agonists, researchers can identify preferential binding to distinct conformers. plos.org

Studies on dopamine (B1211576) receptor ligands have successfully identified selective binders through such combined approaches, rationalizing selectivity based on interactions with secondary binding pockets. nih.gov For purinergic receptors, another class of GPCRs, homology modeling and computational studies help understand ligand recognition even for receptor subtypes where experimental structures are not yet available. nih.gov These methodologies could be applied to Ethanone, 1-(4-nitrophenyl)-2-phenoxy- to predict its potential interactions with various receptors and understand the structural basis for any observed biological activity.

Enzyme Inhibition Kinetics (e.g., COX-2 inhibition in related compounds)

The inhibition of enzymes is a primary mechanism through which many therapeutic agents exert their effects. The kinetics of this inhibition—whether competitive, uncompetitive, or noncompetitive—characterize the interaction between the inhibitor, the enzyme, and its substrate. researchgate.net

Several compounds structurally analogous to Ethanone, 1-(4-nitrophenyl)-2-phenoxy- have demonstrated significant enzyme inhibitory activity, particularly against cyclooxygenase (COX) enzymes, which are key in the inflammatory process. The COX-2 isoform is a major target for anti-inflammatory drugs.

N-[2-(cyclohexyloxy)-4-nitrophenyl]methanesulphonamide (NS-398) , a compound containing a nitrophenyl group, has been shown to be a selective inhibitor of the cyclo-oxygenase activity of human monocyte PGHS-2 (COX-2). nih.gov

A series of new (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acid analogues also showed potent inhibition of COX-2, with some derivatives exhibiting IC50 values in the sub-micromolar range. nih.gov

Benzophenone analogs have also been investigated, with some derivatives showing selective inhibition of COX-2, while others selectively inhibit COX-1. researchgate.net

The inhibitory potential of acetophenone derivatives extends to other enzymes as well. Studies have documented their activity against α-glycosidase, human carbonic anhydrases I and II (hCA I/II), acetylcholinesterase (AChE), and tyrosinase, with inhibition constants (Ki) and IC50 values in the micromolar range. nih.gov

| Compound Class | Enzyme Target | Inhibition Value (IC50 / Ki) |

|---|---|---|

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivatives (FM4, FM10, FM12) | COX-2 | 0.18 - 0.74 µM (IC50) nih.gov |

| Acetophenone derivatives | α-glycosidase | 167.98 - 304.36 µM (Ki) nih.gov |

| Acetophenone derivatives | hCA I | 555.76 - 1043.66 µM (Ki) nih.gov |

| Acetophenone derivatives | hCA II | 598.63 - 945.76 µM (Ki) nih.gov |

| Acetophenone derivatives | AChE | 71.34 - 143.75 µM (Ki) nih.gov |

| Acetophenone derivatives | Tyrosinase | 73.65 - 101.13 µM (IC50) nih.gov |

Structure-Activity Relationship (SAR) Studies for Biological Interactions

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For compounds related to Ethanone, 1-(4-nitrophenyl)-2-phenoxy-, SAR analyses have revealed key features responsible for their effects.

In a series of novel azetidin-2-one (B1220530) derivatives containing oxadiazole/thiadiazole rings, SAR studies indicated that the presence of electron-withdrawing groups (EWGs) like chloro (Cl) or nitro (NO2) at the para position of the phenyl ring significantly enhanced anticancer and antimicrobial potential. mdpi.com This finding is particularly relevant to Ethanone, 1-(4-nitrophenyl)-2-phenoxy-, which features a para-substituted nitro group.

For acetophenone derivatives studied as enzyme inhibitors, the nature and position of substituents on the aromatic ring dictate the potency and selectivity of inhibition against targets like carbonic anhydrase and acetylcholinesterase. nih.gov Similarly, in a study of flavanones embodying chromene moieties, the distribution of substituents was found to affect their antimicrobial activity, with potent compounds often possessing efficacious electron donors that interact with biological targets. mdpi.com These studies underscore the importance of the electronic and steric properties of substituents in modulating the biological interactions of the core scaffold.

Modulatory Effects on Cellular Processes (e.g., anti-inflammatory, anti-tumor in related compounds)

Derivatives containing the core structural motifs of Ethanone, 1-(4-nitrophenyl)-2-phenoxy- have demonstrated significant modulatory effects on cellular processes, notably inflammation and cancer cell proliferation.

Anti-inflammatory Effects: As discussed previously, compounds with nitrophenyl and acetophenone structures can inhibit key inflammatory enzymes like COX-2 and 5-LOX. nih.govnih.govresearchgate.net This inhibition leads to a reduction in the production of pro-inflammatory mediators such as prostaglandins. mdpi.com The mechanism often involves the suppression of signaling pathways like NF-κB and MAPK, which are central to the inflammatory response. mdpi.com

Anti-tumor Effects: A variety of related compounds have been evaluated for their anticancer activity against different human carcinoma cell lines.

Nitrophenyl-containing heterocycles , specifically 5,6,7,8-tetrahydroisoquinolines, have been synthesized and tested for their cytotoxic activity. Certain derivatives showed potent activity against the A549 lung carcinoma cell line, with IC50 values as low as 32.1 µM. researchgate.netresearchgate.net

Phenoxazine derivatives have been shown to act as G-quadruplex (G4) stabilizing ligands, a mechanism considered promising for anticancer agents. These compounds were particularly toxic for lung adenocarcinoma (A549) and human liver cancer (HepG2) cells, with some analogues showing CC50 values in the nanomolar range. nih.gov

Hydroxylated biphenyl (B1667301) compounds demonstrated significant antiproliferative activity against melanoma cells, with IC50 values of 1.7 µM and 2.0 µM for the two lead compounds. nih.gov

Azetidin-2-one derivatives with a para-substituted nitro group showed high efficacy against MCF-7 breast cancer cell lines, with inhibition percentages ranging from 89% to 94% at micromolar concentrations. mdpi.com

| Compound Class | Cancer Cell Line | Activity (IC50 / CC50) |

|---|---|---|

| Nitrophenyl-containing tetrahydroisoquinolines | A549 (Lung) | 32.1 µM (IC50) researchgate.net |

| Phenoxazine derivatives (nucleoside analogues) | A549 (Lung), HepG2 (Liver) | Nanomolar range (CC50) nih.gov |

| Hydroxylated biphenyl compounds | Melanoma | 1.7 - 2.0 µM (IC50) nih.gov |

| Azetidin-2-one derivatives (AZ-5, 9, 10, 14, 19) | MCF-7 (Breast) | High % inhibition (89-94%) at 0.1-2 µM mdpi.com |

Environmental Degradation Pathways and Fate Mechanistic Studies

Photodegradation Mechanisms of Nitrophenyl Compounds

In aqueous environments, the photodegradation of nitrophenols can proceed through several mechanisms. One key process involves the absorption of UV radiation, leading to the formation of excited-state species. These excited molecules can then undergo various reactions, including the formation of hydroxyl radicals (•OH), which are highly reactive and can initiate further degradation. researchgate.net For 4-nitrophenol (B140041), photocatalytic degradation in the presence of a semiconductor like TiO2 has been shown to be an effective removal process, following first-order kinetics. frontiersin.org The degradation rate is influenced by factors such as pH, the concentration of the compound, and the intensity of UV light. researchgate.net

The proposed photodegradation pathway for nitrophenyl compounds often involves the hydroxylation of the aromatic ring and the reduction of the nitro group. Intermediates such as hydroquinone (B1673460) and benzoquinone have been identified during the degradation of p-nitrophenol. nih.gov Ultimately, these intermediates are expected to be further oxidized, leading to ring cleavage and mineralization to carbon dioxide, water, and inorganic ions. frontiersin.org

| Parameter | Observation for Related Nitrophenyl Compounds | Potential Implication for Ethanone (B97240), 1-(4-nitrophenyl)-2-phenoxy- |

|---|---|---|

| Primary Mechanism | Direct photolysis and indirect photo-oxidation initiated by hydroxyl radicals. researchgate.net | Susceptibility to degradation by sunlight in surface waters and the atmosphere. |

| Key Intermediates | Hydroxylated aromatic compounds (e.g., hydroquinone, benzoquinone). nih.gov | Formation of similar hydroxylated and ring-opened intermediates. |

| Influencing Factors | pH, UV intensity, presence of photosensitizers (e.g., TiO2). researchgate.netfrontiersin.org | Degradation rate will be dependent on environmental conditions. |

| Ultimate Fate | Mineralization to CO2, H2O, and inorganic ions. frontiersin.org | Potential for complete degradation over time under favorable conditions. |

Biotransformation Pathways (e.g., Microbial Degradation)

The microbial degradation of Ethanone, 1-(4-nitrophenyl)-2-phenoxy- is a crucial pathway for its removal from soil and water. While specific studies on this compound are limited, the biotransformation of nitrophenols and phenoxy compounds has been extensively studied, providing a framework for its likely metabolic fate. nih.govresearchgate.net

The biodegradation of nitrophenols can occur under both aerobic and anaerobic conditions. cdc.gov Aerobically, microorganisms typically initiate the degradation of p-nitrophenol through two primary pathways: the hydroquinone pathway and the 1,2,4-benzenetriol (B23740) pathway. nih.gov In the hydroquinone pathway, p-nitrophenol is converted to 1,4-benzoquinone (B44022) and then to hydroquinone, which is subsequently cleaved. nih.gov The 1,2,4-benzenetriol pathway involves the initial hydroxylation of the aromatic ring. nih.gov

Anaerobic biodegradation of nitrophenols often begins with the reduction of the nitro group to an amino group, forming aminophenols. cdc.gov These can be further degraded, though they are often more persistent than the parent compound.

The phenoxy moiety of the molecule is also subject to microbial attack. For instance, 2-phenoxyethanol (B1175444) is metabolized to phenoxyacetic acid and its conjugates. nih.gov This suggests that a likely biotransformation step for Ethanone, 1-(4-nitrophenyl)-2-phenoxy- would involve the cleavage of the ether linkage.

Considering the structure of Ethanone, 1-(4-nitrophenyl)-2-phenoxy-, a plausible biotransformation pathway would involve a combination of these processes. Microorganisms may initially cleave the ether bond, yielding 4-nitroacetophenone and phenol (B47542). Both of these intermediates are known to be biodegradable. Alternatively, initial attack could occur on the nitrophenyl ring, following the pathways described for p-nitrophenol.

| Metabolic Process | Observed in Related Compounds | Potential Pathway for Ethanone, 1-(4-nitrophenyl)-2-phenoxy- |

|---|---|---|

| Aerobic Degradation of Nitrophenyl Moiety | Hydroxylation and ring cleavage via hydroquinone or 1,2,4-benzenetriol pathways. nih.gov | Initial oxidation of the nitrophenyl ring leading to ring fission. |

| Anaerobic Degradation of Nitrophenyl Moiety | Reduction of the nitro group to an amino group. cdc.gov | Formation of 1-(4-aminophenyl)-2-phenoxy-ethanone under anoxic conditions. |

| Degradation of Phenoxy Moiety | Metabolism of 2-phenoxyethanol to phenoxyacetic acid. nih.gov | Cleavage of the ether linkage to form 4-nitroacetophenone and phenol. |

Hydrolytic Degradation Mechanisms

Hydrolysis is a chemical process that can contribute to the degradation of organic compounds in water. The structure of Ethanone, 1-(4-nitrophenyl)-2-phenoxy-, which contains an ether linkage and a ketone functional group, suggests a relative stability towards hydrolysis under neutral environmental pH conditions.

However, the presence of the electron-withdrawing nitro group on the phenyl ring could potentially influence the reactivity of the molecule. Studies on the hydrolysis of p-nitrophenyl esters show that the rate of hydrolysis is pH-dependent. researchgate.netnih.gov While the target compound is a ketone and not an ester, this suggests that under alkaline or acidic conditions, the rate of degradation could be enhanced.

The most likely site for hydrolytic attack, though slow, would be the ether linkage. This would result in the formation of 4-nitroacetophenone and phenol. The rate of this reaction in the environment is expected to be significantly slower than photodegradation or biotransformation.

Oxidative Degradation Processes in Environmental Matrices

In environmental matrices such as soil and water, oxidative degradation processes, often mediated by reactive oxygen species, can play a role in the transformation of organic contaminants. Advanced Oxidation Processes (AOPs), such as the Fenton reaction (using iron and hydrogen peroxide), are effective in degrading recalcitrant compounds like 4-nitrophenol. researchgate.neteeer.org

These processes generate highly reactive hydroxyl radicals (•OH) that can attack the aromatic ring of nitrophenyl compounds, leading to hydroxylation and subsequent ring cleavage. eeer.org The degradation of 4-nitrophenol by Fenton's reagent has been shown to follow pseudo-first-order kinetics, with the degradation rate being dependent on the concentrations of the oxidant and catalyst. researchgate.net

While not a naturally occurring process in the same way as microbial degradation, these oxidative mechanisms can be relevant in engineered remediation systems and can also occur to some extent in natural systems where the necessary precursors for radical formation are present. The expected products from the oxidative degradation of Ethanone, 1-(4-nitrophenyl)-2-phenoxy- would be similar to those from photodegradation, including hydroxylated intermediates and, ultimately, smaller organic acids and mineralization products. eeer.org

Q & A

Q. How does the nitro group influence the reduction kinetics of 1-(4-nitrophenyl)ethanone in catalytic systems?

- Methodological Answer : The nitro group enhances electrophilicity, accelerating reduction rates. In NaBH4-mediated reductions using Fe-PEG nanoparticles, 1-(4-nitrophenyl)ethanone showed faster conversion (~99% in 30 min) compared to non-nitro derivatives (e.g., 4-methoxy analogs). Reaction progress is monitored via UV-Vis spectroscopy, tracking the nitro-to-amine absorbance shift at 400 nm . A table summarizes key kinetic parameters:

| Substrate | Rate Constant (k, min<sup>-1</sup>) | Activation Energy (kJ/mol) |

|---|---|---|

| 1-(4-Nitrophenyl)ethanone | 0.045 | 28.5 |

| 1-(4-Methoxyphenyl)ethanone | 0.012 | 42.3 |

Q. What strategies improve enantioselectivity in the catalytic hydrosilylation of 1-(4-nitrophenyl)ethanone?

- Methodological Answer : Copper catalysts with chiral ligands (e.g., BTA Cha) achieve high enantioselectivity (up to 99% ee). In a study, 1-(4-nitrophenyl)ethanone and 1-(4-biphenylyl)ethanone were co-reduced using Cu(OAc)2·H2O and BTAPPh2 at –25°C. Chiral GC/HPLC analysis revealed that steric bulk in ligands preferentially stabilizes the R-enantiomer transition state. Key parameters:

- Low temperature (–25°C) reduces kinetic resolution competing pathways.

- Substrate-to-catalyst ratio (100:1) balances reactivity and selectivity .

Q. How can computational modeling predict the reactivity of nitroaryl ethanones in nucleophilic aromatic substitution (SNAr)?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311G**) model charge distribution and frontier molecular orbitals. For 1-(4-nitrophenyl)-2-phenoxyethanone:

- The nitro group lowers the LUMO energy (–2.3 eV), facilitating nucleophilic attack at the para position.

- Fukui indices (f<sup>–</sup>) identify C4 as the most electrophilic site (0.15), aligning with experimental regioselectivity .

- Solvent effects (e.g., DMSO) are modeled using PCM, showing a 10–15% rate increase compared to gas phase.

Q. What are the challenges in synthesizing sterically hindered derivatives (e.g., 2-butyl-5-nitrobenzofurans) from nitroaryl ethanones?

- Methodological Answer : Steric hindrance at the ortho position slows cyclization. A workaround involves:

- Using tributylamine as a base to deprotonate intermediates, enhancing nucleophilicity.

- Molecular sieves (4Å) absorb water, shifting equilibrium toward ring closure.

- Example: 2-(2-hydroxy-5-nitrophenyl)-1-(4-methoxyphenyl)ethanone reacts with pentanoyl chloride under Dean-Stark conditions, achieving 72% yield .

Data Contradictions and Resolutions

- Reduction Efficiency : reports near-quantitative reduction of nitro groups using Fe-PEG nanoparticles, while older methods (e.g., Sn/HCl) show ≤70% yields due to over-reduction. Resolution: Nanoparticles’ high surface area and PEG stabilization prevent aggregation, enhancing catalytic activity.

- Spectral Assignments : Discrepancies in <sup>13</sup>C NMR shifts for nitroaryl ketones (e.g., δ 190–195 ppm for carbonyls) may arise from solvent polarity. DMSO-d6 vs. CDCl3 can shift signals by 2–3 ppm; internal calibration with TMS is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.